Sulfasalazine vs. Mesalamine: Comparable Induction, Numerical Edge in UC Maintenance
In a 2009 meta-analysis of 20 randomized controlled trials, sulfasalazine (SSZ) showed no significant difference in inducing overall improvement (RR=1.04, 95% CI 0.89-1.21) or preventing relapse (RR=0.98, 95% CI 0.78-1.23) compared to mesalamine. However, the data point to a non-significant trend favoring SSZ for a lower risk of adverse events (RR=0.76, 95% CI 0.54-1.07) and withdrawals due to adverse events (RR=0.78, 95% CI 0.46-1.3) [1]. A separate meta-analysis indicated a tendency for sulfasalazine to be more effective than newer prodrugs and mesalazine for maintaining remission in ulcerative colitis [2].
| Evidence Dimension | Efficacy and Tolerability in Ulcerative Colitis |
|---|---|
| Target Compound Data | Overall Improvement: RR=1.04 (vs. mesalamine); Relapse: RR=0.98 (vs. mesalamine); Any Adverse Event: RR=0.76 (vs. mesalamine); Withdrawal due to AE: RR=0.78 (vs. mesalamine) [1] |
| Comparator Or Baseline | Mesalamine (5-ASA) |
| Quantified Difference | No statistically significant difference in efficacy; numerically lower risk of adverse events and withdrawals with sulfasalazine. |
| Conditions | Meta-analysis of 20 randomized controlled trials (N=293 for one cited trial) in patients with mild-to-moderate ulcerative colitis [1] |
Why This Matters
Procurement decisions for UC maintenance therapy can be informed by sulfasalazine's equivalent efficacy and its numerically favorable, albeit non-significant, safety profile versus mesalamine.
- [1] Shekoufeh Nikfar, et al. A meta-analysis of the efficacy of sulfasalazine in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis. Dig Dis Sci. 2009 Jun;54(6):1157-70. PMID: 18770034. View Source
- [2] W. Kruis, et al. [Clinical effect of various 5-ASA preparations in ulcerative colitis]. Med Klin (Munich). 1999 Feb 15;94 Suppl 1:26-30. PMID: 10194945. View Source
